

Application Notes and Protocols for the Synthesis of Rabeprazole Intermediate C

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Cat. No.: B037757

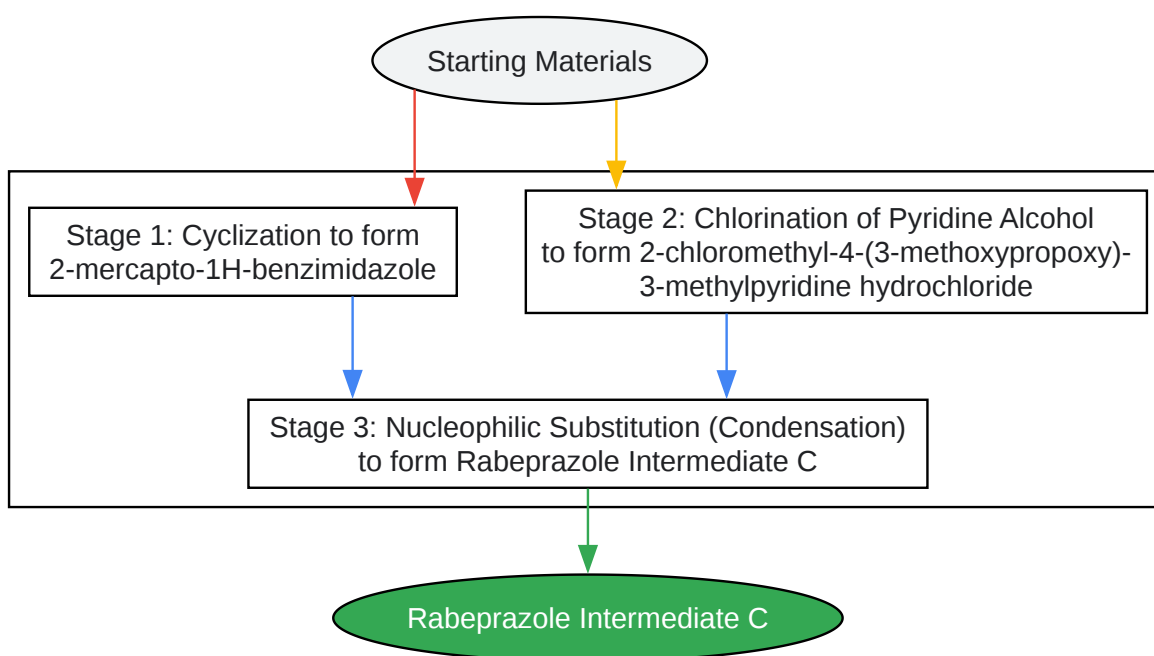
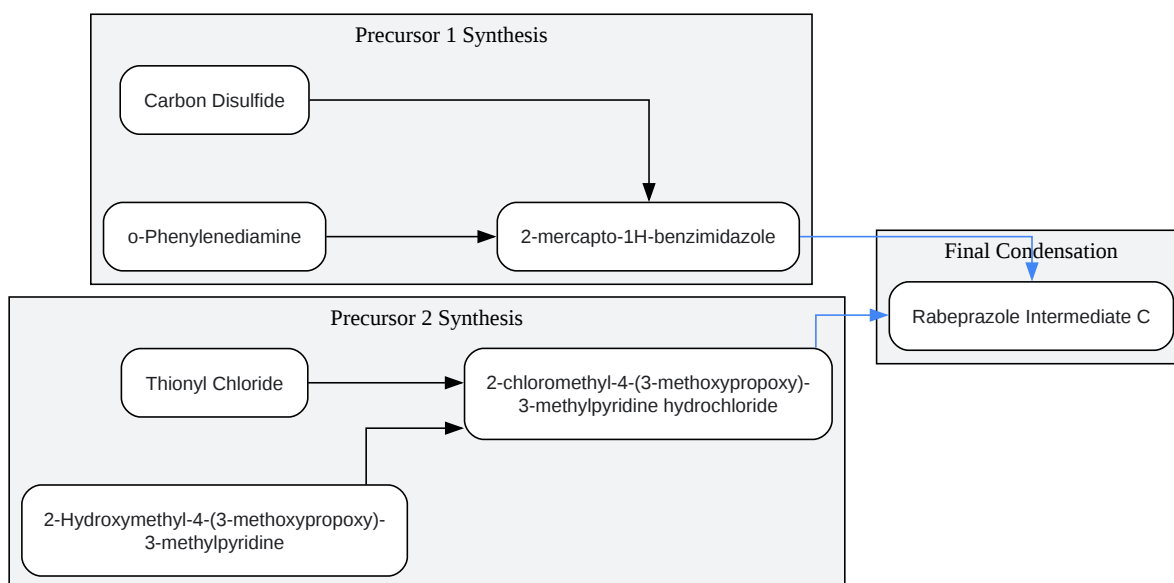
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Introduction

Rabeprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for the treatment of acid-related gastrointestinal disorders. The synthesis of Rabeprazole involves the preparation of key intermediates, one of which is 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzo[d]imidazole, commonly referred to as Rabeprazole Intermediate C or Rabeprazole sulfide. This document provides detailed, step-by-step protocols for the synthesis of this crucial intermediate, intended for researchers, scientists, and professionals in drug development. The synthesis is presented in a three-stage process: the preparation of 2-mercapto-1H-benzimidazole, the synthesis of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, and the final condensation to yield Rabeprazole Intermediate C.

Overall Synthesis Workflow

The synthesis of Rabeprazole Intermediate C is achieved through the condensation of two primary precursors: 2-mercapto-1H-benzimidazole and 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. The general workflow is depicted below.



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